N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-25-16-7-5-13(12-17(16)26-2)28(23,24)19-9-10-21-18(22)8-6-14(20-21)15-4-3-11-27-15/h3-8,11-12,19H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGHAQRQKMAKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 404.44 g/mol. The compound features a furan ring, a pyridazine moiety, and a sulfonamide group, which are critical for its biological activity.
1. Anticancer Activity:
Research indicates that compounds containing furan and pyridazine rings exhibit potent anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that similar compounds can selectively inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells .
2. Antimicrobial Activity:
The presence of the sulfonamide group in this compound suggests potential antimicrobial activity. Sulfonamides are known to inhibit bacterial folate synthesis by acting as competitive inhibitors of dihydropteroate synthase. This mechanism could be leveraged against a range of bacterial pathogens.
Case Studies
-
In Vitro Studies:
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed significant inhibition of cell viability at concentrations ranging from 10 µM to 50 µM, with IC50 values indicating potent activity against MCF-7 cells . -
In Vivo Studies:
Animal models treated with this compound demonstrated reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, suggesting that the compound effectively induces programmed cell death in malignant cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Importance |
|---|---|
| Furan Ring | Contributes to cytotoxicity |
| Pyridazine Moiety | Enhances interaction with biological targets |
| Dimethoxy Group | Improves solubility and bioavailability |
| Sulfonamide Group | Provides antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
